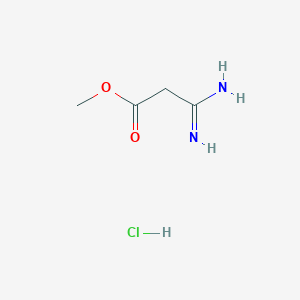![molecular formula C20H22N2O4S B2973561 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline CAS No. 328549-43-5](/img/structure/B2973561.png)
1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrahydroquinoline core, which is a partially saturated derivative of quinoline, and a morpholine-4-sulfonyl group attached to a benzoyl moiety. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the initial formation of the tetrahydroquinoline core through a Povarov reaction, which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The resulting tetrahydroquinoline is then subjected to further functionalization.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.
Reduction: The benzoyl group can be reduced to form corresponding alcohols.
Substitution: The morpholine-4-sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including enzyme inhibition or receptor modulation.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The morpholine-4-sulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The tetrahydroquinoline core may also contribute to the compound’s overall bioactivity by stabilizing the interaction with the target molecules.
類似化合物との比較
Quinoline derivatives: Compounds like quinine or chloroquine, which have a quinoline core.
Morpholine derivatives: Compounds such as morpholine-4-carboxylic acid or morpholine-4-sulfonamide.
Uniqueness: 1-[3-(morpholine-4-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline is unique due to the combination of its tetrahydroquinoline core and morpholine-4-sulfonyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c23-20(22-10-4-7-16-5-1-2-9-19(16)22)17-6-3-8-18(15-17)27(24,25)21-11-13-26-14-12-21/h1-3,5-6,8-9,15H,4,7,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLVSDNOXZIPCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2973478.png)
![1-benzyl-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2973479.png)

![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2973482.png)
![N-(3,4-dimethoxyphenyl)-2-[8-(4-fluorobenzoyl)-9-oxo-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2973483.png)

![1-phenyl-1H-indole-2,3-dione 3-[N-(2,5-dichlorophenyl)hydrazone]](/img/structure/B2973488.png)
![N-(4-{[4-(3,5-DIMETHOXYBENZAMIDO)PHENYL]METHYL}PHENYL)-3,5-DIMETHOXYBENZAMIDE](/img/structure/B2973490.png)
![Tert-butyl 6-[(but-2-ynoylamino)methyl]-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2973491.png)




![2-Chloro-N-[(3-fluorophenyl)-pyridin-2-ylmethyl]propanamide](/img/structure/B2973499.png)
